molecular formula C8H16N2O2 B1497962 Ethyl 1,4-diazepane-2-carboxylate CAS No. 850786-98-0

Ethyl 1,4-diazepane-2-carboxylate

Cat. No.: B1497962
CAS No.: 850786-98-0
M. Wt: 172.22 g/mol
InChI Key: GQQHHIFYTYMADF-UHFFFAOYSA-N
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Description

Ethyl 1,4-diazepane-2-carboxylate is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4-diazepane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and various aromatic aldehydes . The reaction is typically carried out under controlled conditions and characterized using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-diazepane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 1,4-diazepane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,4-diazepane-2-carboxylate involves its interaction with molecular targets through various pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1,4-diazepane-2-carboxylate can be compared with other similar compounds, such as:

    1,4-Diazepane derivatives: These compounds share the seven-membered ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine derivatives: While piperidine has a six-membered ring, it shares some similarities in terms of reactivity and applications.

Properties

IUPAC Name

ethyl 1,4-diazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-6-9-4-3-5-10-7/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQHHIFYTYMADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655162
Record name Ethyl 1,4-diazepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850786-98-0
Record name Ethyl 1,4-diazepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1,4-diazepane-2-carboxylate
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